5-Chloro-2-(chloromethyl)pyrimidine 5-Chloro-2-(chloromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 944902-28-7
VCID: VC0049195
InChI: InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2
SMILES: C1=C(C=NC(=N1)CCl)Cl
Molecular Formula: C5H4Cl2N2
Molecular Weight: 163.001

5-Chloro-2-(chloromethyl)pyrimidine

CAS No.: 944902-28-7

Cat. No.: VC0049195

Molecular Formula: C5H4Cl2N2

Molecular Weight: 163.001

* For research use only. Not for human or veterinary use.

5-Chloro-2-(chloromethyl)pyrimidine - 944902-28-7

Specification

CAS No. 944902-28-7
Molecular Formula C5H4Cl2N2
Molecular Weight 163.001
IUPAC Name 5-chloro-2-(chloromethyl)pyrimidine
Standard InChI InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2
Standard InChI Key QWCRLUJTUHEVAU-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)CCl)Cl

Introduction

Chemical Properties and Structure

5-Chloro-2-(chloromethyl)pyrimidine (CAS: 944902-28-7) is characterized by a pyrimidine ring containing two nitrogen atoms, with a chlorine atom at position 5 and a chloromethyl group at position 2. The compound has the molecular formula C₅H₄Cl₂N₂ and exhibits specific physicochemical properties that make it useful for various synthetic applications.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 5-Chloro-2-(chloromethyl)pyrimidine:

PropertyValue
CAS Number944902-28-7
Molecular FormulaC₅H₄Cl₂N₂
Molecular Weight163.00500 g/mol
Density1.411 g/cm³
Boiling Point212.232°C at 760 mmHg
Flash Point102.12°C
LogP1.86880
PSA (Polar Surface Area)25.78000
Index of Refraction1.555
Exact Mass161.97500
HS Code2933599090

The compound's moderately high LogP value of 1.86880 indicates a balance between hydrophilic and lipophilic properties, which can influence its absorption and distribution characteristics in biological systems . The relatively low polar surface area (PSA) of 25.78000 suggests potential for membrane permeability, a factor important for potential pharmaceutical applications.

Structural Characteristics

5-Chloro-2-(chloromethyl)pyrimidine contains a pyrimidine ring, which is a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3. The presence of the chlorine atom at position 5 and the chloromethyl group at position 2 creates a reactive molecule with specific chemical behavior. The chloromethyl group serves as an excellent leaving group, making this compound particularly valuable in nucleophilic substitution reactions .

SymbolGHS07
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The compound is categorized under the following hazard classes and categories :

  • Acute Toxicity (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

Applications and Uses

Pharmaceutical Synthesis

5-Chloro-2-(chloromethyl)pyrimidine serves as an important building block in pharmaceutical synthesis. Its primary application is as a reagent in the synthesis of fused benzoxazepinones, which function as ion channel modulators . Ion channel modulators play crucial roles in the treatment of various neurological and cardiovascular disorders.

The reactive chloromethyl group provides a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the attachment of various functional groups to create compounds with desired biological activities.

Chemical Intermediate

As a chemical intermediate, 5-Chloro-2-(chloromethyl)pyrimidine contributes to the development of complex molecules with specific structural features. The pyrimidine ring is a fundamental component in many biologically active compounds, including nucleic acids, vitamins, and pharmaceuticals. The presence of the chloromethyl group enables selective modification at the 2-position, facilitating the creation of diverse chemical libraries for drug discovery and development .

Synthetic Approaches

  • Starting with appropriately substituted pyrimidine derivatives

  • Introducing the chloromethyl group through chlorination of a methyl-substituted precursor

  • Optimizing reaction conditions to achieve selective chlorination

Further research and development in synthetic methodologies for this compound would benefit the scientific community, particularly for scale-up and industrial applications.

Research Context and Future Directions

Although specific research involving 5-Chloro-2-(chloromethyl)pyrimidine is limited in the literature, the compound's structural features suggest potential applications in several research areas:

Medicinal Chemistry

The pyrimidine scaffold is present in numerous pharmaceuticals and bioactive compounds. As a functionalized pyrimidine derivative, 5-Chloro-2-(chloromethyl)pyrimidine could serve as a starting point for developing compounds with applications in:

  • Antiviral agents, given the importance of pyrimidine-based compounds in nucleoside analogs

  • Anticancer therapeutics, potentially through mechanisms involving DNA interaction

  • Neurological disorder treatments, particularly through ion channel modulation

Agricultural Chemistry

Halogenated pyrimidines have demonstrated efficacy in agricultural applications. The reactive nature of 5-Chloro-2-(chloromethyl)pyrimidine suggests potential utility in developing:

  • Novel fungicides targeting plant pathogens

  • Herbicides with selective activity

  • Plant growth regulators with specific modes of action

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